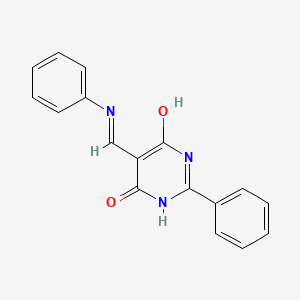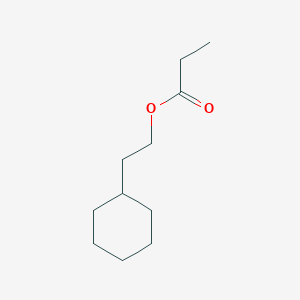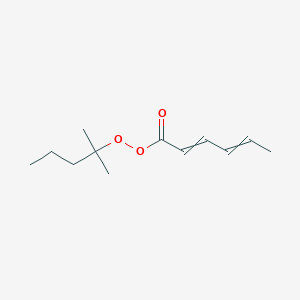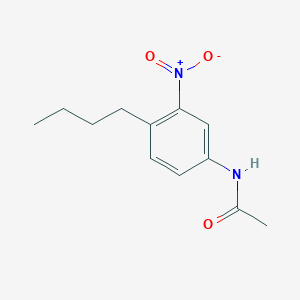
Acetonitrile, 2-(triphenylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, 2-(triphenylstannyl)-: is a chemical compound that features a nitrile group attached to an acetonitrile molecule, with a triphenylstannyl group attached to the second carbon of the acetonitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile, 2-(triphenylstannyl)- typically involves the reaction of acetonitrile with triphenyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: While specific industrial production methods for Acetonitrile, 2-(triphenylstannyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Acetonitrile, 2-(triphenylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry: Acetonitrile, 2-(triphenylstannyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used to study the interactions between organotin compounds and biological molecules
Industry: In the industrial sector, Acetonitrile, 2-(triphenylstannyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of Acetonitrile, 2-(triphenylstannyl)- involves its interaction with various molecular targets. The triphenylstannyl group can interact with nucleophiles, leading to the formation of new chemical bonds. The nitrile group can also participate in reactions with electrophiles, resulting in the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Acetonitrile: A simpler nitrile compound without the triphenylstannyl group.
Triphenyltin Chloride: A related organotin compound used in similar types of reactions.
Benzonitrile: Another nitrile compound with different substituents.
Uniqueness: Acetonitrile, 2-(triphenylstannyl)- is unique due to the presence of both the nitrile and triphenylstannyl groups This combination of functional groups provides distinct reactivity and properties, making it valuable in various applications
Propriétés
Numéro CAS |
60048-13-7 |
|---|---|
Formule moléculaire |
C20H17NSn |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
2-triphenylstannylacetonitrile |
InChI |
InChI=1S/3C6H5.C2H2N.Sn/c3*1-2-4-6-5-3-1;1-2-3;/h3*1-5H;1H2; |
Clé InChI |
IWKLISFYAAZAJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)




![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)


![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)


